

# Application Notes and Protocols: Synthesis of Quinazolines from 4-Bromo-2-nitrobenzonitrile

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## Compound of Interest

Compound Name: **4-Bromo-2-nitrobenzonitrile**

Cat. No.: **B1267159**

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This document provides detailed procedures for the synthesis of 6-bromo-quinazolin-4(3H)-ones from **4-bromo-2-nitrobenzonitrile**. The protocols focus on a copper-catalyzed tandem reaction, which offers a straightforward and efficient one-pot method for this transformation. Additionally, the role of quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors is discussed, along with a visualization of the corresponding signaling pathway.

## Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.<sup>[1]</sup> Notably, the quinazoline scaffold is a key component in numerous clinically approved drugs, particularly as tyrosine kinase inhibitors in cancer therapy.<sup>[2][3][4]</sup> The synthesis of these compounds is therefore of great interest to the drug development community.

This application note details a robust and reproducible method for the synthesis of 6-bromo-2-aryl-quinazolin-4(3H)-ones starting from the readily available **4-bromo-2-nitrobenzonitrile**. The described copper-catalyzed tandem reaction with various alcohols proceeds under relatively mild conditions and demonstrates good functional group tolerance and high yields.<sup>[5]</sup> This one-pot procedure involves the in-situ reduction of the nitro group to an amine, followed by cyclization with an in-situ generated aldehyde from the alcohol, making it an efficient and attractive synthetic strategy.<sup>[5]</sup>

## Data Presentation

The following table summarizes the reaction conditions and yields for the copper-catalyzed synthesis of various 2-aryl-quinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols. This data is representative of the efficiency and substrate scope of this methodology.

Entry	2- Nitrobenz zonitrile Derivative	Alcohol	Catalyst (mol%)	Base	Temp (°C)	Time (h)	Yield (%)
1	2- Nitrobenz zonitrile	Benzyl alcohol	Cu(OAc) <sub>2</sub> (10)	LiOtBu	120	12	91
2	4-Bromo- 2- nitrobenz zonitrile	Benzyl alcohol	Cu(OAc) <sub>2</sub> (10)	KOH	120	24	85
3	2- Nitrobenz zonitrile	4- Methylbe nzyl alcohol	Cu(OAc) <sub>2</sub> (10)	LiOtBu	120	12	88
4	2- Nitrobenz zonitrile	4- Methoxy benzyl alcohol	Cu(OAc) <sub>2</sub> (10)	LiOtBu	120	12	85
5	2- Nitrobenz zonitrile	2- Thiophen emethan ol	Cu(OAc) <sub>2</sub> (10)	LiOtBu	120	12	78
6	4-Chloro- 2- nitrobenz zonitrile	Benzyl alcohol	Cu(OAc) <sub>2</sub> (10)	KOH	120	24	82

## Experimental Protocols

## Protocol 1: Synthesis of 6-Bromo-2-phenyl-quinazolin-4(3H)-one

This protocol describes the copper-catalyzed tandem reaction of **4-bromo-2-nitrobenzonitrile** with benzyl alcohol.

### Materials:

- **4-Bromo-2-nitrobenzonitrile**
- Benzyl alcohol
- Copper(II) acetate ( $\text{Cu}(\text{OAc})_2$ )
- Potassium hydroxide (KOH)
- Toluene
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexane
- Silica gel for column chromatography
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Schlenk tube or a two-necked round-bottom flask
- Magnetic stirrer and stir bar
- Oil bath
- Reflux condenser
- Rotary evaporator

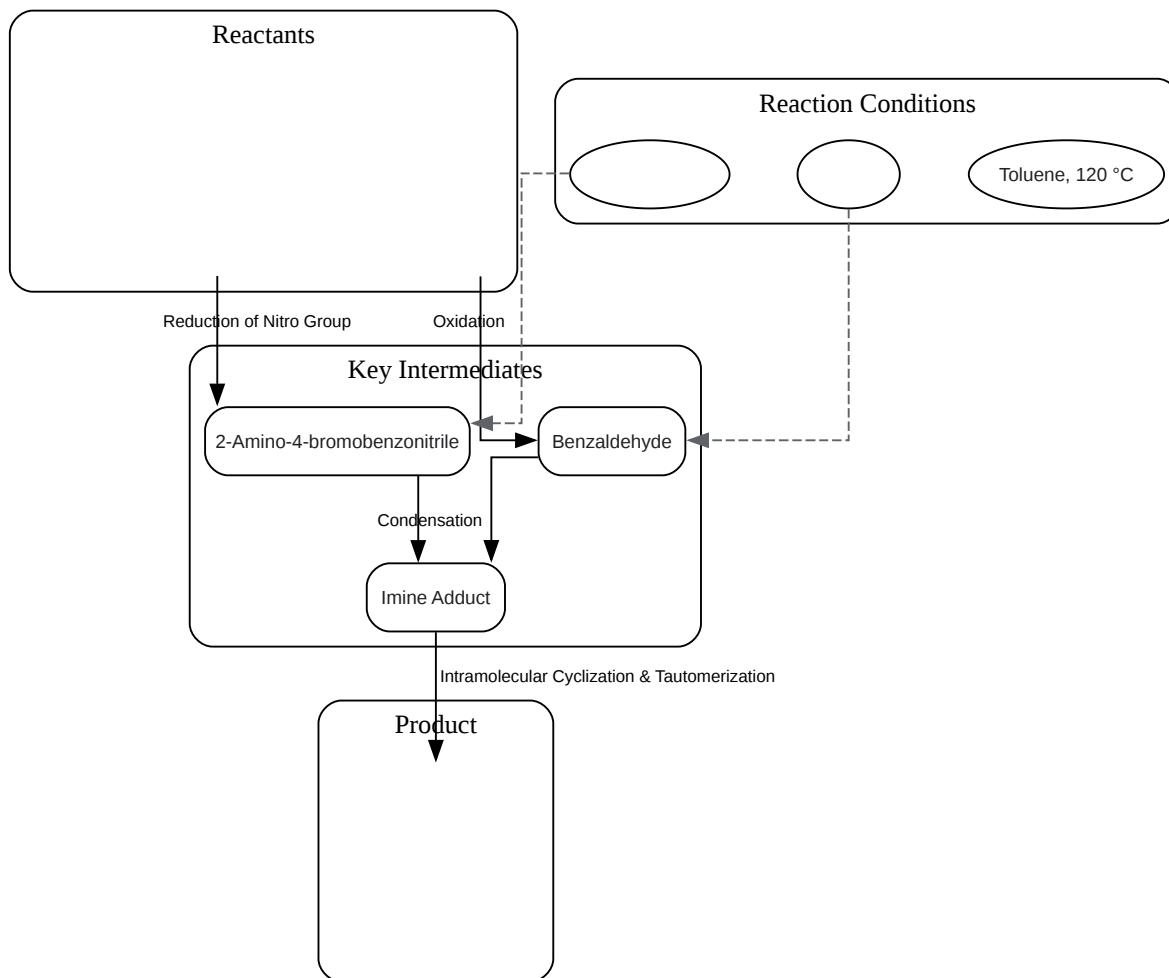
### Procedure:

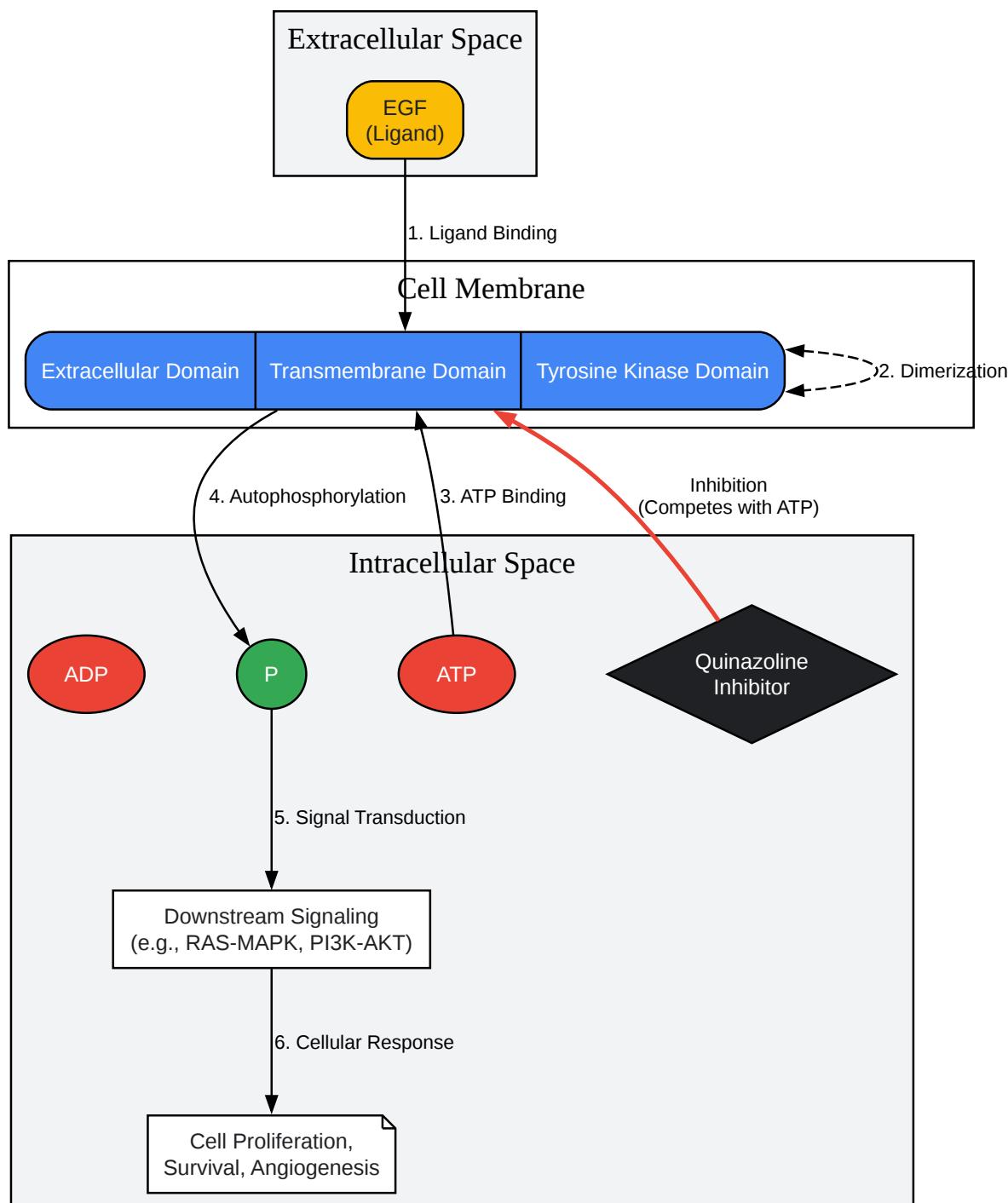
- To a Schlenk tube equipped with a magnetic stir bar, add **4-bromo-2-nitrobenzonitrile** (1.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and potassium hydroxide (2.0 mmol).
- Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
- Add toluene (5 mL) and benzyl alcohol (2.0 mmol) to the reaction mixture via syringe.
- Place the reaction tube in a preheated oil bath at 120 °C and stir for 24 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-bromo-2-phenyl-quinazolin-4(3H)-one.
- Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Visualizations

### Chemical Synthesis Pathway

The following diagram illustrates the copper-catalyzed tandem reaction for the synthesis of 6-bromo-2-phenyl-quinazolin-4(3H)-one from **4-bromo-2-nitrobenzonitrile** and benzyl alcohol.



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